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4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine

Cat. No.: B12280179
M. Wt: 180.25 g/mol
InChI Key: KOXCMNMGWFXEIW-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Piperidine (B6355638) Moieties in Medicinal Chemistry Scaffolds

Isoxazole Moiety: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile component in drug discovery. researchgate.net Its unique structural and electronic properties are instrumental in the synthesis of biologically active molecules. researchgate.net Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgresearchgate.net The integration of an isoxazole ring can enhance a compound's physicochemical properties, such as efficacy and toxicity profiles. bohrium.com This moiety is found in a number of FDA-approved drugs, highlighting its therapeutic importance. researchgate.net

Piperidine Moiety: The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic building blocks in the pharmaceutical industry. nih.govencyclopedia.pub Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and agents for Alzheimer's disease. encyclopedia.pub The piperidine scaffold is also present in numerous naturally occurring alkaloids with significant biological activity, such as piperine, the active component in black pepper. encyclopedia.pub Its prevalence in drug design is due to its ability to confer desirable pharmacological properties and to serve as a versatile scaffold for chemical modification. nih.govwisdomlib.org The pharmacological spectrum of piperidine derivatives is extensive, encompassing anti-diabetic, anti-cancer, anti-microbial, and anti-inflammatory activities, among others. ijnrd.org

Role of 4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine as a Core Structure or Pharmacophore

The compound 4-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The combination of the isoxazole and piperidine rings in this specific arrangement creates a unique three-dimensional structure that can be tailored for interaction with various biological targets.

Research has shown that derivatives of this compound are being investigated for their potential as selective antagonists for human dopamine (B1211576) D4 receptors. nih.gov Additionally, this core structure is utilized in the development of novel inhibitors for the presynaptic choline (B1196258) transporter. nih.gov The versatility of this scaffold allows for modifications at different positions, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles.

Overview of Research Trajectories Involving the Core Structure

Research involving the this compound core structure is primarily focused on the synthesis and biological evaluation of its derivatives for various therapeutic targets.

One significant area of investigation is in the development of novel agonists for Toll-like receptor 7 (TLR7). nih.gov In this context, the piperidine portion of the molecule is explored for its role in potency, with modifications to the piperidine ring being a key strategy to enhance activity. nih.gov For instance, studies have explored how substituents on the piperidine ring influence the agonist activity of isoxazolo[5,4-d]pyrimidines. nih.gov

Another research direction involves the synthesis of new derivatives of the alkaloid cytisine (B100878), where the 4-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl group is attached to the cytisine molecule. nih.gov This work aims to create new biologically active compounds by combining the structural features of isoxazole and a natural alkaloid. nih.gov

Furthermore, the core structure is a key component in the synthesis of novel thiosemicarbazones designed as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and a target for various diseases. nih.gov The piperidine moiety in these compounds is considered significant for their potential pharmaceutical utility. nih.gov

The following table provides a summary of research involving derivatives of the core structure:

Research AreaTargetInvestigated DerivativesReference
NeuropharmacologyDopamine D4 Receptors5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole nih.gov
ImmunologyToll-Like Receptor 7 (TLR7)6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines with piperidine substituents nih.gov
Natural Product ModificationBiologically Active Compounds4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine nih.gov
Enzyme InhibitionDihydrofolate Reductase (DHFR)4-piperidine-based thiosemicarbazones nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B12280179 4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3,5-dimethyl-4-piperidin-4-yl-1,2-oxazole

InChI

InChI=1S/C10H16N2O/c1-7-10(8(2)13-12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3

InChI Key

KOXCMNMGWFXEIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of 4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine Scaffolds

The construction of the this compound core can be approached through several synthetic strategies. These can be broadly categorized into direct synthetic routes that form the complete scaffold in a single key step and stepwise approaches that involve the sequential construction of the isoxazole (B147169) and piperidine (B6355638) ring systems.

Direct Synthetic Routes to the Core Structure

Direct synthetic routes to 4-(hetero)arylpiperidines, while synthetically elegant, are not extensively documented for the specific this compound scaffold. researchgate.net In principle, a one-pot multicomponent reaction could be envisioned, potentially involving a β-diketone precursor to the isoxazole, an amine source for the piperidine, and a suitable cyclization partner. However, the literature predominantly favors more convergent, stepwise approaches that allow for greater control over the substitution patterns of each heterocyclic ring.

Stepwise Construction of Isoxazole and Piperidine Ring Systems

A more common and versatile approach to the synthesis of the this compound scaffold is the stepwise construction of the individual heterocyclic rings, followed by their coupling. This strategy offers the flexibility to introduce various substituents on both the isoxazole and piperidine moieties before their union.

One of the most powerful methods for forging the crucial carbon-carbon bond between the isoxazole and piperidine rings is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. In the context of synthesizing this compound, two primary disconnection approaches are feasible:

Approach A: Coupling of a 4-halopiperidine with 3,5-dimethylisoxazole-4-boronic acid. This is a highly practical route due to the commercial availability of 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester. A suitably protected 4-halopiperidine, such as N-Boc-4-iodopiperidine or N-Boc-4-bromopiperidine, can be coupled with the isoxazole boronic acid derivative under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol). nih.gov

Approach B: Coupling of a 4-piperidineboronic acid with a 4-halo-3,5-dimethylisoxazole. While synthetically viable, this approach is often less favored due to the potential instability and more involved synthesis of the requisite 4-piperidineboronic acid derivatives.

Another prominent cross-coupling strategy is the Negishi reaction, which utilizes an organozinc reagent. nih.gov For instance, a 4-(N-Boc-piperidyl)zinc iodide can be prepared and subsequently coupled with a 4-halo-3,5-dimethylisoxazole in the presence of a palladium or nickel catalyst. nih.govnih.gov This method has proven effective for the synthesis of a variety of 4-arylpiperidines. nih.gov

The general synthetic sequence for the stepwise construction via Suzuki-Miyaura coupling is outlined below:

StepReactionReactantsKey Reagents/ConditionsProduct
1Protection of Piperidine4-Piperidone (B1582916)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-4-piperidone
2Halogenation of PiperidoneN-Boc-4-piperidonee.g., PPh₃/I₂ or NBSN-Boc-4-halopiperidine
3Suzuki-Miyaura CouplingN-Boc-4-halopiperidine, 3,5-Dimethylisoxazole-4-boronic acid pinacol esterPalladium catalyst, BaseN-Boc-4-(3,5-dimethyl-isoxazol-4-yl)-piperidine
4DeprotectionN-Boc-4-(3,5-dimethyl-isoxazol-4-yl)-piperidineStrong acid (e.g., TFA or HCl)This compound

Functionalization and Derivatization of the this compound Core

Once the core scaffold is synthesized, its chemical space can be expanded through various functionalization and derivatization reactions. These modifications can be targeted at the piperidine nitrogen atom, the piperidine ring system, or the 3,5-dimethylisoxazole (B1293586) moiety.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base such as K₂CO₃ or Et₃N. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) is another efficient method for introducing alkyl groups.

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be achieved through several methods, including Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the piperidine with an aryl halide or triflate in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. Microwave-assisted N-arylation has also been shown to be an efficient method for the synthesis of N-arylpiperidines. rsc.orgmdpi.com

Substitutions on the Piperidine Ring System

Introducing substituents onto the piperidine ring itself can significantly impact the conformation and biological activity of the molecule. While direct C-H functionalization of the piperidine ring is an emerging area, more established methods typically involve starting from a pre-functionalized piperidine precursor before its coupling to the isoxazole ring. nih.gov For instance, using a substituted 4-piperidone in the initial steps of the synthesis allows for the introduction of substituents at various positions of the piperidine ring.

Recent advances in catalysis have also enabled the direct C(sp³)–H arylation of saturated heterocycles like piperidine, although specific examples on the this compound core are not widely reported. nih.gov

Derivatization of the 3,5-Dimethylisoxazole Moiety

The 3,5-dimethylisoxazole ring also offers opportunities for further chemical modification, although it is generally more stable and less reactive than the piperidine nitrogen.

Modification of the Methyl Groups: The methyl groups at the 3- and 5-positions of the isoxazole ring can potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution. However, such transformations might require harsh conditions that could affect the piperidine ring.

Direct Functionalization of the Isoxazole Ring: Direct C-H activation or metal-catalyzed cross-coupling reactions can be employed to introduce substituents at other positions of the isoxazole ring, although this is less common for the 4-substituted isomers. nih.gov The reactivity of the isoxazole ring can be influenced by the electronic nature of the substituents already present.

Reactions at the 4-position of the Isoxazole Ring (e.g., sulfochlorination, boronic acid formation)

The 4-position of the 3,5-dimethylisoxazole ring is a key site for functionalization, enabling the introduction of various substituents. The presence of two methyl groups at the 3- and 5-positions enhances the electron density of the isoxazole ring, which in turn facilitates electrophilic substitution reactions at the C4 position. nih.gov

Sulfochlorination: A prominent reaction at this position is sulfochlorination. Treating 3,5-dimethylisoxazole with chlorosulfonic acid leads to the formation of 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This intermediate is a versatile building block for creating a range of sulfonamide derivatives. For instance, it can be reacted with amines, such as a piperidine derivative, to form the corresponding sulfonamide linkage, as seen in the synthesis of compounds like 1-(3,5-dimethyl-isoxazole-4-sulfonyl)-piperidine-4-carboxylic acid. nih.govlab-chemicals.com

Boronic Acid Formation: The synthesis of 3,5-dimethylisoxazol-4-yl-boronic acid represents another critical functionalization at the 4-position. sigmaaldrich.com While specific synthetic details for this transformation are proprietary, it is typically achieved through lithiation at the 4-position followed by quenching with a trialkyl borate. This boronic acid derivative is an invaluable precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds with various aryl or heteroaryl halides.

Table 1: Key Reactions at the Isoxazole C4-Position
Reaction TypeReagent(s)ProductSignificance
SulfochlorinationChlorosulfonic acid (ClSO3H)3,5-Dimethylisoxazole-4-sulfonyl chloridePrecursor for sulfonamides nih.gov
Boronic Acid Formation1. n-BuLi 2. B(OR)3 3. Acidic workup3,5-Dimethylisoxazol-4-yl-boronic acidSubstrate for Suzuki coupling reactions sigmaaldrich.com
Reactions at the Methyl Groups of the Isoxazole Ring

The methyl groups at the C3 and C5 positions of the isoxazole ring, while generally stable, can undergo reactions under specific conditions, particularly when activated by strongly electron-withdrawing groups on the ring.

The introduction of a sulfonyl-containing group at the 4-position significantly increases the acidity of the protons on the adjacent methyl groups. nih.gov This enhanced acidity makes the methyl groups susceptible to deprotonation and subsequent condensation reactions. Research has shown that in a 4-sulfonamide derivative of 3,5-dimethylisoxazole, the methyl group at the 5-position is preferentially activated. nih.gov This activation allows for condensation with aldehydes, such as p-chlorobenzaldehyde, to construct a vinyl fragment at the 5-position. nih.gov

Furthermore, direct halogenation of the methyl groups is a viable synthetic route. For example, 4-chloromethyl-3,5-dimethylisoxazole can be prepared, serving as an intermediate for further elaboration. sigmaaldrich.com This chlorinated derivative can participate in various nucleophilic substitution and annulation reactions, providing another avenue for diversifying the core structure. sigmaaldrich.com

Table 2: Functionalization of Isoxazole Methyl Groups
PositionActivating Group (at C4)Reaction TypeExample ReagentOutcome
C5-MethylSulfonamideCondensationp-ChlorobenzaldehydeFormation of a vinyl linkage nih.gov
C3/C5-MethylNot specifiedHalogenationChlorinating agentFormation of 4-chloromethyl-3,5-dimethylisoxazole sigmaaldrich.com

Advanced Synthetic Techniques and Optimization

The synthesis of complex molecules like this compound often requires advanced techniques to ensure high yield, selectivity, and efficiency.

Catalytic Approaches (e.g., Palladium-catalyzed coupling reactions)

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C bond between the isoxazole and piperidine rings, or for further derivatization. The Suzuki-Miyaura reaction is particularly prominent, typically coupling an aryl or heteroaryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. mdpi.com

For instance, the synthesis of derivatives can involve coupling 3,5-dimethylisoxazol-4-yl-boronic acid with a suitably functionalized halo-piperidine. Conversely, a piperidine-boronic acid derivative could be coupled with a 4-halo-3,5-dimethylisoxazole. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and reaction conditions are critical for achieving high yields. researchgate.netnih.gov These reactions are valued for their broad functional group tolerance. youtube.com Novel methods also include the coupling of silyl-piperidine reagents with organohalides, which can proceed efficiently at ambient temperatures. google.com

Table 3: Palladium-Catalyzed Coupling Reaction Parameters
Reaction NameCoupling PartnersTypical CatalystKey Feature
Suzuki-MiyauraOrganoboronic acid + OrganohalidePd(PPh3)4, PdCl2(dppf)Forms C-C bonds with high efficiency mdpi.comnih.gov
SonogashiraTerminal alkyne + OrganohalidePd catalyst + Cu co-catalystForms C(sp)-C(sp2) bonds nih.gov
Shapiro/Cross-CouplingSilyl-piperidine + OrganohalidePd catalystAllows for synthesis from piperidone precursors google.com

Regioselective Synthesis Strategies

The formation of the isoxazole ring itself presents a challenge in regioselectivity. The classical Claisen synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, can often lead to a mixture of regioisomers. nih.gov To overcome this, modern synthetic strategies focus on controlling the reaction outcome.

One successful approach involves the cyclocondensation of β-enamino diketones with hydroxylamine. nih.govrsc.org By carefully selecting the reaction conditions—such as the solvent, the use of additives like pyridine (B92270), or a Lewis acid catalyst like BF₃—chemists can direct the cyclization to selectively produce the desired 3,4-disubstituted or 3,5-disubstituted isoxazole regioisomer. nih.gov Another strategy is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. rsc.org The regioselectivity of this reaction can be controlled by using substrates with specific directing or leaving groups, ensuring the formation of the correct substitution pattern on the isoxazole ring. rsc.orgorganic-chemistry.org

Industrial Production Methodologies

While specific industrial-scale production details for this compound are not publicly available, principles can be drawn from the large-scale synthesis of structurally related pharmaceutical compounds like Risperidone, which also features a piperidine-isoxazole linkage. google.com Key considerations for industrial production include cost-effectiveness, safety, environmental impact, and reproducibility. google.com

Methodologies are optimized to be simple and robust. This often involves telescoping reaction steps to minimize intermediate purifications. For catalytic steps, such as palladium-catalyzed couplings, process optimization focuses on reducing catalyst loading to parts-per-million (ppm) levels to minimize cost and levels of residual metal in the final product. acs.org The choice of solvents, reagents, and reaction conditions is guided by safety regulations and the ease of handling on a large scale. Reductive amination and condensation reactions are common in such processes due to their efficiency and the availability of starting materials. google.com

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity

Influence of Substituents on the Piperidine (B6355638) Ring System

The piperidine ring serves as a versatile anchor for introducing a variety of substituents that can significantly modulate a compound's interaction with its biological target. The nitrogen atom of the piperidine is a key position for modification, allowing for the attachment of different groups that can alter basicity, lipophilicity, and steric bulk, thereby influencing binding affinity and functional activity.

Studies on related scaffolds have shown that the nature of the substituent on the piperidine nitrogen is crucial. For instance, in a series of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl piperidine derivatives, the substituent on the piperidine nitrogen was a critical factor for their activity as T-type calcium channel blockers. researchgate.net Similarly, research on 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated that modifications around the 3-piperidine substituent and the amide functionality were key to identifying potent and selective inhibitors of the presynaptic choline (B1196258) transporter.

The substitution pattern on the piperidine ring itself also plays a vital role. In one study on piperidine-substituted sulfonamides, the presence of a methyl group on the 3 or 4 position of the piperidine ring led to the highest anticancer properties. nih.gov This suggests that even small alkyl substituents can enforce a conformation that is favorable for biological activity. Conversely, increasing the distance of the piperidine ring from the core pharmacophore can lead to a decrease in activity. nih.gov

The following table illustrates how different N-substituents on piperidine-containing scaffolds can impact biological activity in various contexts.

Scaffold TypeN-SubstituentObserved Effect on ActivityTarget/ActivityReference
1-(Isoxazol-5-ylmethylaminoethyl)-4-phenylpiperidineVarying substitutionsCrucial for potent T-type calcium channel blockingCaV3.1/CaV3.2 Channels researchgate.net
Piperidine-substituted sulfonamidesMethyl group on piperidine ring (positions 3 or 4)Highest anticancer activityAnticancer nih.gov
3,5-Diamino-piperidine (DAP) derivativesLinked to a triazine core with various "tailpiece" substituentsHigh affinity for A-site containing RNABacterial Translation Inhibition nih.gov
1,3-Dialkyl-4-aryl-4-acyloxypiperidinesAlkyl groupsModulates analgesic activityAnalgesic nih.gov

Impact of Isoxazole (B147169) Moiety Modifications on Activity

The 3,5-dimethylisoxazole (B1293586) moiety is a cornerstone of the core compound's structure, often acting as an effective mimic for acetyl-lysine in protein binding, particularly in bromodomains. acs.org Its modification is a key strategy for optimizing ligand-protein interactions.

The substituents at the 3- and 5-positions of the isoxazole ring are critical for activity. In the context of bromodomain inhibitors, the 3,5-dimethylisoxazole group is known to occupy the acetyl-lysine (KAc) binding pocket. acs.org The methyl groups engage in important hydrophobic interactions. Altering these substituents can drastically change binding affinity. For example, replacing one of the methyl groups with a larger aryl group can lead to potent and selective compounds, as seen in the development of 3,5-diaryl isoxazole derivatives as anticancer agents. nih.govmersin.edu.tr The specific nature and position of substituents on these aryl rings further fine-tune the activity. impactfactor.org

Furthermore, the isoxazole ring itself can be part of a larger, fused heterocyclic system, which can confer new biological activities. For instance, a 7-amino-3,5-dimethylisoxazole [5,4-e] dundee.ac.uknih.govnih.gov-triazepin-4-one was identified as a potential new lead structure with immunomodulatory properties. nih.gov The orientation and electronic properties of the isoxazole ring are also important. In a study on factor Xa inhibitors, the difference in potency between an oxazole (B20620) and an isoxazole analog was attributed to dipole-dipole interactions between the heterocyclic ring and the protein. nih.gov

The table below summarizes findings from studies where the isoxazole moiety was modified.

Compound SeriesModification on Isoxazole MoietyResulting Activity/PotencyTargetReference
Bromodomain LigandsCore 3,5-dimethylisoxazoleActs as an effective acetyl-lysine mimic (IC50 = 4.8 µM for BRD4(1))BET Bromodomains acs.org
BRD4 InhibitorsIncorporation of 3,5-dimethylisoxazole into a dihydroquinazolinone scaffoldPotent BRD4 inhibition (IC50 = 27.0 nM for BRD4(1))BRD4 nih.gov
Epibatidine AnalogsReplacement of pyridine (B92270) with 3'-methylisoxazolePotent nicotinic receptor binding, but less potent than epibatidineNicotinic Acetylcholine Receptor nih.govpharm.or.jp
Anticancer Agents3,5-diaryl substitutionsHigh selectivity and potency against prostate cancer cellsS6K1 mersin.edu.tr

Role of Linker Chemistry and Connectivity Between Moieties

While the parent compound features a direct bond between the isoxazole and piperidine rings, introducing a linker between these two moieties can provide a powerful means to modulate activity by altering the molecule's conformation, flexibility, and ability to span binding sites.

Research on allosteric ligands for the RORγt nuclear receptor demonstrated the profound impact of the linker. dundee.ac.uknih.gov In a series of trisubstituted isoxazoles, changing a direct connection to an ether linkage resulted in a compound with increased potency. dundee.ac.uk This was attributed to favorable hydrophobic effects and a preferred conformation of the ether linker within the binding pocket. dundee.ac.uk In contrast, a thioether linkage in the same position led to a significant drop in potency, likely due to slight changes in bond angle and length that shifted the isoxazole core. dundee.ac.uk A methylated amine linker also decreased potency, which was thought to result from restricted rotation and a higher entropic penalty for binding. dundee.ac.uk

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry to discover novel chemotypes, improve physicochemical properties, and circumvent intellectual property. researchgate.net These approaches have been conceptually applied to the 4-(3,5-dimethyl-isoxazol-4-yl)-piperidine scaffold.

Replacement of Piperidine Ring with Other Heterocycles (e.g., azetidines, pyrrolidines, morpholines)

Replacing the piperidine ring with other saturated heterocycles is a common strategy to modulate properties like lipophilicity, solubility, basicity, and metabolic stability.

Azetidines : As four-membered rings, azetidines offer higher molecular rigidity and a different vector for substituents compared to piperidine. researchgate.net They are recognized as valuable piperidine bioisosteres, often leading to improved pharmacokinetic properties such as solubility. researchgate.net

Pyrrolidines : These five-membered rings have different puckering conformations compared to the chair/boat forms of piperidine. researchgate.net The nitrogen atom in pyrrolidine (B122466) has a slightly different basicity, and substituents at the C-2 position can significantly influence this property. nih.gov The pyrrolidine scaffold has been successfully used to replace piperidine in various drug discovery programs. nih.govnih.govnih.gov

Morpholines : The inclusion of an oxygen atom in the morpholine (B109124) ring generally reduces lipophilicity and can serve as a hydrogen bond acceptor, which can be advantageous for improving solubility and altering target interactions. However, this change can also lead to a loss of activity if the basic nitrogen of the piperidine is crucial for a salt-bridge interaction. In one instance, replacing a piperidine with a morpholine ring improved metabolic clearance but resulted in an inactive compound. dndi.org More than 20 FDA-approved drugs contain a morpholine moiety, though it can sometimes be metabolically labile. researchgate.net

Isoxazole as a Bioisostere for Other Chemical Functionalities

The isoxazole ring is a versatile bioisostere, most notably for the amide and carboxylic acid functional groups. This replacement can lead to significant improvements in a molecule's drug-like properties.

As a bioisostere for an amide bond , the isoxazole ring offers several advantages. Amide bonds are often susceptible to enzymatic hydrolysis, limiting the oral bioavailability of many drug candidates. drughunter.com Heterocyclic rings like isoxazole can mimic the hydrogen bonding properties and geometry of an amide while being significantly more stable metabolically. researchgate.netdrughunter.com This strategy has been widely employed in drug design to enhance pharmacokinetic profiles. drughunter.com

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of analogs of this compound is guided by the established roles of its constituent moieties in binding to various biological targets. Both the isoxazole and piperidine rings can be systematically modified to optimize interactions within a target's binding pocket, thereby enhancing potency and selectivity.

The design of potent and selective ligands often relies on a detailed understanding of the topology and chemical environment of the target's binding site. For compounds containing the this compound scaffold, rational design can be inferred from studies on related molecules targeting enzymes like carbonic anhydrase and membrane transporters such as monoamine transporters.

For instance, isoxazole derivatives have been investigated as carbonic anhydrase (CA) inhibitors. nih.gov In this context, the isoxazole ring can participate in crucial interactions within the enzyme's active site. Molecular docking studies on isoxazole derivatives have shown that these compounds can bind at the entrance of the active site. nih.gov The design of such inhibitors often involves modifying substituents on the isoxazole ring to enhance binding affinity. The type of aromatic ring and its substitution pattern are important in determining the structure–activity relationship (SAR) against carbonic anhydrase. acs.org For example, the introduction of a five-membered thiophene (B33073) ring in one series of isoxazole derivatives resulted in the most active compound against carbonic anhydrase. acs.org

In the case of monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), the piperidine moiety is a common feature in many inhibitors. nih.gov The piperidine ring can be positioned within the primary binding pocket of these transporters. frontiersin.org Rational design for MAT inhibitors often focuses on substitutions on the piperidine ring to achieve selectivity for a specific transporter. For example, studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues have demonstrated that modifications to the piperidine ring can lead to selective NET inhibitors or broad-spectrum inhibitors of all three transporters. nih.gov

The following table summarizes the inhibitory activities of some piperidine-based monoamine transporter inhibitors, illustrating the effect of structural modifications on potency and selectivity.

CompoundScaffoldR1R2DAT K_i (nM)SERT K_i (nM)
5aaAPhenylH79.1 ± 20.67780 ± 734

Data sourced from a study on aminopiperidine and piperidine amine-containing modafinil (B37608) analogs. nih.gov

The introduction of chiral centers into a molecule can have a profound impact on its pharmacological activity, as enantiomers can exhibit different potencies, selectivities, and even different pharmacological effects. For piperidine-containing compounds, stereochemistry is a critical determinant of their interaction with biological targets.

The stereochemical configuration of substituents on the piperidine ring can dictate the molecule's preferred conformation and its fit within a binding pocket. For example, in a series of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, potent agonists were found to prefer an axial orientation of the 4-aryl group in the protonated state. nih.gov Conversely, antagonist properties were observed in compounds that favored an equatorial 4-aryl conformation. nih.gov

In the context of monoamine transporter inhibitors, the stereochemistry of the piperidine ring is crucial for selectivity. Studies on cis and trans isomers of 3,4-disubstituted piperidines have revealed that different stereoisomers exhibit distinct selectivity profiles for DAT, NET, and SERT. nih.gov For instance, (-)-cis analogues of certain 4-(4-chlorophenyl)piperidine derivatives show DAT/NET selectivity, while (-)-trans and (+)-cis isomers display SERT or SERT/NET selectivity. nih.gov

Furthermore, the geometry of substituents attached to the piperidine ring can also lead to stereoselective inhibition. In a study of 1-propargyl-4-styrylpiperidine-like analogues as monoamine oxidase (MAO) inhibitors, the cis and trans isomers of the styryl group resulted in selective inhibition of different MAO isoforms. nih.gov The cis isomers were found to be potent inhibitors of human MAO-A, whereas the trans analogues selectively targeted the MAO-B isoform. nih.gov This selectivity was attributed to the different shapes of the isomers and their ability to fit into the distinct binding cavities of the two enzyme isoforms. nih.gov

The following table illustrates the stereoselective inhibition of monoamine transporters by a pair of enantiomers.

CompoundTransporter(R)-enantiomer IC_50 (µM)(S)-enantiomer IC_50 (µM)Selectivity Ratio ((R)/(S))
PramipexoleOCT20.8 ± 0.13.2 ± 0.54.0

Data sourced from a study on stereoselective inhibition of organic cation transporters. nih.gov

The introduction of a chiral center at position 3 of the piperidine ring in this compound would create enantiomers that could potentially exhibit different biological activities. The synthesis of enantiomerically pure 3-substituted piperidines is an active area of research, with methods such as rhodium-catalyzed asymmetric reductive Heck reactions being developed to access these chiral building blocks. acs.org

Biological Target Engagement and Mechanistic Investigations in Vitro Studies

Modulation of Specific Enzymes and Receptors

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)

The 3,5-dimethylisoxazole (B1293586) moiety is a well-documented and effective mimic of acetylated lysine (B10760008) (KAc). nih.govmdpi.comacs.orgnih.gov This structural feature allows it to act as a competitive inhibitor by binding to the acetyl-lysine binding pocket within bromodomains, particularly those of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.govnih.gov The 4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine scaffold is a core component of numerous potent BET inhibitors.

Structure-activity relationship (SAR) studies confirm that the 3,5-dimethylisoxazole group is optimal for binding to the first and second bromodomains (BD1 and BD2) of BRD4. nih.gov The nitrogen atom of the isoxazole (B147169) ring forms a crucial hydrogen bond with the conserved asparagine residue (Asn140 in BRD4 BD1) in the KAc pocket, anchoring the molecule. nih.gov The two methyl groups engage in hydrophobic interactions with nearby residues, further stabilizing the binding. nih.gov The piperidine (B6355638) ring, attached at the 4-position of the isoxazole, can be further functionalized to extend into other regions of the binding site or the solvent-exposed area, influencing potency and pharmacokinetic properties. nih.gov

Derivatives built upon this core have demonstrated high-affinity binding and potent inhibition of BRD4. For instance, bivalent inhibitors, created by linking two molecules of a 3,5-dimethylisoxazole-based monomer, have shown excellent BRD4 inhibitory activity, with some compounds achieving IC₅₀ values in the low nanomolar range. nih.gov

Interactive Table: BRD4 Inhibitory Activity of Selected 3,5-Dimethylisoxazole Derivatives

Compound ReferenceTargetAssay TypeIC₅₀ (nM)NotesSource
Compound 22 BRD4Protein Inhibition7.7A bivalent inhibitor based on the 3,5-dimethylisoxazole scaffold. nih.gov
Compound 39 BRD4(BD1)Protein Inhibition3.0A derivative of the 3,5-dimethylisoxazole class developed for multiple myeloma. researchgate.netnih.gov
Compound 3 BRD4(1)Protein Inhibition4,800An early lead compound with the 3,5-dimethylisoxazole KAc mimic. acs.org
Compound 14 HCT116 CellsAntiproliferation>3,200Monovalent precursor to bivalent inhibitor Compound 22. nih.gov
Compound 22 HCT116 CellsAntiproliferation162Bivalent inhibitor showing significantly increased cellular activity. nih.gov

Poly(ADP-ribose) Polymerase (PARP1) Modulation

Based on a review of the available scientific literature, there is no direct evidence to suggest that this compound or its closely related analogues function as modulators of Poly(ADP-ribose) Polymerase (PARP1). Studies on PARP1 inhibitors describe different chemical scaffolds, such as those based on isoindolinone or naphthyridinone cores. semanticscholar.orgresearchgate.net

Inhibition of Oxidative Phosphorylation

Scientific literature does not currently support a role for this compound in the inhibition of oxidative phosphorylation (OXPHOS). Known inhibitors of this pathway typically belong to distinct chemical classes, such as benzenesulfonamides or compounds like curcumin (B1669340) and atovaquone. nih.govnih.gov

Ligand-Receptor Binding Affinity Studies

While comprehensive receptor binding affinity data for the specific compound this compound is not detailed in the surveyed literature, studies on related but distinct structures provide context for potential interactions. For example, various N-substituted piperidine derivatives have been evaluated for their affinity towards sigma-1 (σ1) and sigma-2 (σ2) receptors, with some showing nanomolar binding constants (Ki). uniba.itnih.gov Additionally, other isoxazole-containing structures have been identified as ligands for receptors such as the retinoic-acid-receptor-related orphan receptor γt (RORγt) and fatty acid amide hydrolase (FAAH). nih.govnih.gov However, these scaffolds differ significantly from the title compound, and direct extrapolation of binding affinity is not possible without specific experimental data.

Cellular Pathway Interrogation

The primary mechanism of action for compounds containing the 4-(3,5-Dimethyl-isoxazol-4-yl) core is the inhibition of BET proteins, which makes them valuable tools for interrogating the cellular pathways regulated by these epigenetic readers. BRD4, in particular, is a critical regulator of the transcription of key oncogenes and cell cycle proteins. nih.gov

Inhibition of BRD4 by molecules with the 3,5-dimethylisoxazole pharmacophore has been shown to robustly suppress the transcription and expression of the c-MYC oncogene. nih.govnih.govresearchgate.net This is a significant finding, as c-MYC is a master regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers. researchgate.net The depletion of BRD4 from critical gene enhancers, such as those for MYC, leads to a rapid downregulation of its transcription. nih.gov

Consequently, this inhibition of the BRD4/c-MYC axis leads to distinct cellular phenotypes. In vitro studies on various cancer cell lines demonstrate that treatment with these inhibitors induces:

Cell Cycle Arrest: Compounds can arrest tumor cells in the G0/G1 phase of the cell cycle, preventing their progression into the synthesis (S) phase. nih.gov

Apoptosis: The suppression of key survival signals, including those downstream of c-MYC, can trigger programmed cell death through intrinsic pathways. nih.govresearchgate.net

Cellular Senescence: In some contexts, BET inhibition can induce a state of irreversible growth arrest known as senescence. nih.gov

Furthermore, because BRD4 regulates a wide array of genes, inhibitors based on the this compound scaffold can be used to probe other pathways, including the regulation of c-FLIP (an anti-apoptotic protein) and its role in TRAIL-induced apoptosis. oncotarget.com

Research on "this compound" Remains Limited in Public Domain

Despite interest in the broader family of isoxazole-containing compounds for potential therapeutic applications, specific biological data for the chemical compound this compound is not extensively available in the public research domain. A thorough review of scientific literature and databases reveals a lack of specific studies detailing its effects on cellular mechanisms such as cell proliferation, DNA damage, and cell signaling pathways.

While the 3,5-dimethylisoxazole moiety is a component of various biologically active molecules, research has often focused on derivatives with different substitutions on the isoxazole or the attached ring system. These related compounds have been investigated for a range of activities, including as potential anticancer agents. For instance, other isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. However, this information cannot be directly extrapolated to this compound.

The specific investigations outlined, including impact on cell proliferation, induction of DNA damage, cell cycle arrest, and inhibition of cell migration, appear not to have been published for this particular compound. Similarly, detailed mechanistic studies elucidating its potential ligand-target interactions and modulation of downstream signaling pathways such as c-MYC and γ-H2AX expression are not described in the available literature.

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity. It may signify that the compound has not yet been a focus of in-depth preclinical investigation, or that the research has been conducted but not publicly disclosed.

Derivatives and Analogues in Pre Clinical Development

Exploration of Analogues with Modified Pharmacological Profiles

The journey from a hit compound to a viable drug candidate often involves the systematic exploration of structural analogues to identify modifications that can fine-tune its pharmacological profile. For the core structure of 4-(3,5-dimethyl-isoxazol-4-yl)-piperidine, medicinal chemists have investigated a range of substitutions on both the piperidine (B6355638) and isoxazole (B147169) rings to modulate activity at various biological targets.

Research has shown that modifications to the piperidine nitrogen are a common strategy to alter the pharmacological properties of piperidine-containing compounds. For instance, the introduction of different substituents can influence receptor affinity, selectivity, and pharmacokinetic properties. While specific data on derivatives of this compound is limited in publicly accessible literature, general principles of medicinal chemistry suggest that N-alkylation, N-acylation, or the incorporation of the nitrogen into a larger heterocyclic system could be explored. These changes can impact the compound's basicity (pKa), lipophilicity (logP), and its ability to form hydrogen bonds, all of which are critical determinants of pharmacological activity.

Furthermore, alterations to the 3,5-dimethyl-isoxazole ring can also lead to significant changes in the pharmacological profile. The methyl groups at the 3 and 5 positions of the isoxazole ring contribute to the compound's steric bulk and lipophilicity. Replacing these methyl groups with other alkyl groups, halogens, or hydrogen bond donors/acceptors could modulate the compound's interaction with its biological target.

Lead Compound Identification and Optimization Strategies

The process of identifying a lead compound from a series of analogues is a critical step in drug development. This process relies on a combination of in vitro and in vivo assays to assess not only the potency of the compounds but also their selectivity, metabolic stability, and potential for toxicity. For derivatives of this compound, lead optimization would likely focus on improving its affinity for a specific target while minimizing off-target effects.

Structure-activity relationship (SAR) studies are instrumental in this optimization process. By systematically modifying the structure of the parent compound and evaluating the resulting changes in activity, researchers can build a model of the key structural features required for optimal pharmacological effect. For example, if the initial hit compound displays moderate activity, chemists might synthesize a library of analogues with variations at specific positions to identify a "hotspot" for activity.

One common optimization strategy for piperidine-containing compounds involves rigidification of the structure. The flexibility of the piperidine ring can sometimes lead to binding at multiple, unintended targets. Introducing conformational constraints, such as incorporating the piperidine into a bicyclic system, can lock the molecule into a more specific conformation, potentially increasing its selectivity for the desired target.

Development of Dual-Targeting Agents and Multi-Target Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. This has led to a growing interest in the development of dual-targeting or multi-target ligands, which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold presents an attractive starting point for the design of such agents due to its modular nature, allowing for the incorporation of different pharmacophores.

For instance, by attaching a known pharmacophore for a second target to the piperidine nitrogen or the isoxazole ring, it may be possible to create a hybrid molecule with a dual mode of action. This approach has been successfully applied in various therapeutic areas, including neurodegenerative diseases and cancer. The development of such multi-target ligands from the this compound core would require a deep understanding of the structure-activity relationships for each of the intended targets.

Future Directions and Research Gaps

Emerging Synthetic Methodologies for Complex Derivatives

The future synthesis of derivatives based on the 4-(3,5-dimethyl-isoxazol-4-yl)-piperidine core will likely move beyond traditional methods to embrace more efficient and versatile strategies. Modern organic chemistry offers a toolkit for creating libraries of complex analogs with high precision and diversity.

Advanced Cycloaddition Reactions: The isoxazole (B147169) ring itself is often formed via 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov Future methodologies may leverage transition metal-catalyzed or organocatalytic cycloadditions to achieve higher yields and regioselectivity, particularly when using complex or functionalized starting materials. researchgate.netnih.gov

C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical approach to modify the core structure. Palladium-catalyzed C-H arylation, for instance, could be employed to introduce diverse aryl or heteroaryl substituents at specific positions on the isoxazole ring, a technique that has been successfully applied to other isoxazoles. mdpi.com Similar strategies could be developed for the piperidine (B6355638) ring.

Multi-Component and Domino Reactions: To streamline the synthesis of complex derivatives, multi-component reactions (MCRs) and domino (or cascade) reaction sequences are increasingly valuable. mdpi.comnih.gov These approaches allow for the construction of intricate molecules from simple precursors in a single step, reducing waste and improving efficiency. Designing an MCR to assemble the isoxazole-piperidine scaffold or to add complexity to the existing core is a promising research direction. mdpi.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has already been used to create isoxazole-piperidine-1,2,3-triazole hybrids. niscpr.res.in This methodology can be further exploited to link the core scaffold to a wide range of functional groups, peptides, or other pharmacophores, enabling the rapid generation of diverse compound libraries for screening. niscpr.res.in

Advanced Mechanistic Characterization of Biological Activities

To move from promising lead compounds to optimized drug candidates, a profound understanding of their mechanism of action (MoA) is essential. Future research must employ advanced techniques to elucidate precisely how these compounds interact with biological systems at a molecular level.

Target Identification and Validation: While broad biological activities like anticancer effects are reported for related structures, the specific molecular targets often remain unknown. nih.govnih.gov Future work should utilize techniques such as chemical proteomics, thermal proteome profiling (TPP), and activity-based protein profiling (ABPP) to identify the direct binding partners of this compound derivatives within the cell.

Structural Biology: Obtaining high-resolution crystal structures of these compounds bound to their target proteins is crucial. rsc.org X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the specific binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the target protein. This structural information is invaluable for structure-based drug design. rsc.org

Pathway Analysis: Beyond identifying the primary target, it is important to understand the downstream consequences of target engagement. Advanced 'omics' technologies, including transcriptomics (RNA-seq) and proteomics, can provide a global view of the changes in gene expression and protein abundance following treatment with a compound. This helps to map the affected signaling pathways and uncover potential off-target effects or polypharmacology. nih.govnih.gov For example, studies on other isoxazole derivatives have identified mechanisms like apoptosis induction and inhibition of protein kinases, which could be investigated for this compound class. nih.govresearchgate.net

Application in Novel Therapeutic Areas and Disease States

The structural motifs of isoxazole and piperidine are present in drugs targeting a wide range of diseases. researchgate.netingentaconnect.comnih.gov This inherent versatility suggests that derivatives of this compound could be explored for applications beyond their initial screening hits.

Neurodegenerative Diseases: Piperidine derivatives are a cornerstone of research into neurodegenerative disorders, particularly Alzheimer's disease, often by targeting enzymes like acetylcholinesterase. ingentaconnect.comresearchgate.net Given that isoxazoles have also been noted for neuroprotective effects, developing derivatives of the hybrid scaffold for diseases like Alzheimer's, Parkinson's, or Huntington's is a logical and promising avenue. researchgate.net

Oncology: Isoxazole and piperidine derivatives have independently shown significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.govnih.govresearchgate.net Hybrid molecules combining these two rings have been synthesized and shown to have in vitro anticancer activity. niscpr.res.in Future research could focus on developing derivatives with improved potency and selectivity for specific cancer types or molecular targets, such as targeting sigma receptors (S1R/S2R), which are overexpressed in some tumors and are known to bind piperidine-based ligands. rsc.org

Infectious Diseases: The isoxazole nucleus is a component of sulfonamide antibiotics like sulfamethoxazole, and other derivatives have shown antibacterial and antiviral properties. nih.govnih.gov The piperidine scaffold is also found in various antimicrobial agents. ajchem-a.com This dual precedent warrants the screening of this compound derivative libraries against a panel of clinically relevant bacteria, viruses, and fungi.

Herbicides and Agrochemicals: A notable study designed derivatives of a similar structure (4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides) as potential herbicides targeting the D1 protease in plants, demonstrating competitive inhibition. nih.gov This highlights a completely novel application in agriculture, suggesting that the scaffold could be optimized for agrochemical as well as pharmaceutical purposes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. ijhespub.orgnih.gov Applying these computational tools to the this compound scaffold can significantly enhance research and development efforts.

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing chemical data to design entirely new molecules. nih.govyoutube.com These models can be conditioned to generate novel derivatives of the isoxazole-piperidine core that are optimized for desired properties, such as high binding affinity to a specific target, good solubility, and low predicted toxicity. youtube.com

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of virtual compounds before they are synthesized. nih.gov Similarly, ML models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov By using in silico screening, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govnih.gov

Virtual Screening and Docking: Physics-based methods like molecular docking, enhanced by ML-based scoring functions, can be used to screen large virtual libraries of derivatives against the three-dimensional structure of a biological target. researchgate.netnih.gov This allows for the rapid identification of compounds with the highest predicted binding affinity and the most favorable interactions, guiding the design of more potent inhibitors or modulators. rsc.org

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine?

  • Methodological Answer : The compound can be synthesized via coupling reactions. A common approach is the Suzuki-Miyaura cross-coupling between a boronate ester-functionalized 3,5-dimethylisoxazole and a halogenated piperidine derivative (e.g., 4-bromopiperidine). Use Pd(PPh₃)₄ (5 mol%) as a catalyst, K₂CO₃ as a base, and anhydrous DMF at 80–100°C for 12–24 hours. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to verify substituent integration and coupling patterns.
  • Purity : LC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts.
  • Crystallography : Single-crystal X-ray diffraction with SHELX refinement for absolute stereochemical assignment .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (respiratory irritant per GHS H335).
  • Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can low yields in coupling reactions be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., XPhos, SPhos) to improve turnover.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and enhance efficiency (120°C, 150 W).
  • Byproduct Analysis : Use GC-MS or preparative TLC to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How to resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Confirm batch consistency via HPLC and elemental analysis.
  • Stereochemical Impact : Compare enantiomers using chiral HPLC (Chiralpak IA/IB columns) or circular dichroism.
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent positioning with target binding (e.g., enzyme active sites). Validate with SAR studies on analogs .

Q. What strategies are effective for improving aqueous solubility in drug development?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base reactions in ethanol/water.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen.
  • Cosolvency : Use DMSO/PEG 400 mixtures (≤10% v/v) in in vitro assays to enhance dissolution without cytotoxicity .

Q. How to validate metabolic stability in preclinical studies?

  • Methodological Answer :

  • Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-​MAM​) to assess isoform-specific interactions.
  • Metabolite ID : High-resolution Q-TOF MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. Conflicting crystallographic How to determine the correct conformation?

  • Methodological Answer :

  • Dynamic NMR : Perform VT-NMR (25–80°C) to study ring puckering or isoxazole rotation.
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and compare energy barriers with experimental data.
  • Twinned Crystal Refinement : Use SHELXL TWIN commands to model overlapping lattices in ambiguous diffraction patterns .

Q. Discrepancies in biological assay IC₅₀ values: How to standardize protocols?

  • Methodological Answer :

  • Assay Replicates : Perform triplicate runs with internal controls (e.g., staurosporine for kinase assays).
  • Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength (PBS vs. HEPES) to mimic physiological conditions.
  • Cell Line Validation : Use CRISPR-edited isogenic lines to eliminate off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.